Cas no 2271081-58-2 (MARK4 inhibitor 1)

MARK4 inhibitor 1 structure
商品名:MARK4 inhibitor 1
MARK4 inhibitor 1 化学的及び物理的性質
名前と識別子
-
- MARK4 inhibitor 1
- BDBM50529816
- NSC800626
- AKOS040733669
- CS-0082079
- EX-A5647
- NSC-800626
- DA-65251
- CHEMBL4529234
- 1-[(4-methoxyphenyl)methyl]-N'-[(3Z)-7-methyl-2-oxo-1H-indol-3-ylidene]-1,2,3-triazole-4-carbohydrazide
- MS-26499
- HY-114317
- G17351
- 2271081-58-2
- MARK4 inhibitor 2
- N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]-1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide
-
- インチ: 1S/C20H18N6O3/c1-12-4-3-5-15-17(12)21-20(28)18(15)23-24-19(27)16-11-26(25-22-16)10-13-6-8-14(29-2)9-7-13/h3-9,11,21,28H,10H2,1-2H3/b24-23+
- InChIKey: KACGMLSYPGROFF-WCWDXBQESA-N
- ほほえんだ: O([H])C1=C(C2=C([H])C([H])=C([H])C(C([H])([H])[H])=C2N1[H])/N=N/C(C1=C([H])N(C([H])([H])C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])[H])N=N1)=O
計算された属性
- せいみつぶんしりょう: 390.14403846g/mol
- どういたいしつりょう: 390.14403846g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 597
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118
- 疎水性パラメータ計算基準値(XlogP): 3.7
MARK4 inhibitor 1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1254600-10mg |
MARK4 inhibitor 1 |
2271081-58-2 | 98% | 10mg |
$875 | 2024-06-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57326-500mg |
MARK4 inhibitor 1 |
2271081-58-2 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
MedChemExpress | HY-114317-10mM*1mLinDMSO |
MARK4 inhibitor 1 |
2271081-58-2 | 98.29% | 10mM*1mLinDMSO |
¥2450 | 2023-07-26 | |
MedChemExpress | HY-114317-10mg |
MARK4 inhibitor 1 |
2271081-58-2 | 98.29% | 10mg |
¥4100 | 2024-07-21 | |
ChemScence | CS-0082079-25mg |
MARK4 inhibitor 1 |
2271081-58-2 | 98.29% | 25mg |
$890.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57326-250mg |
MARK4 inhibitor 1 |
2271081-58-2 | 98% | 250mg |
¥0.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57326-100mg |
MARK4 inhibitor 1 |
2271081-58-2 | 98% | 100mg |
¥0.00 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M933251-25mg |
MARK4 inhibitor 1 |
2271081-58-2 | ≥98% | 25mg |
¥7,020.00 | 2022-09-01 | |
MedChemExpress | HY-114317-1mg |
MARK4 inhibitor 1 |
2271081-58-2 | 98.29% | 1mg |
¥1257 | 2024-07-21 | |
1PlusChem | 1P01V5FY-1mg |
MARK4 inhibitor 1 |
2271081-58-2 | 98% | 1mg |
$210.00 | 2024-05-24 |
MARK4 inhibitor 1 関連文献
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
2271081-58-2 (MARK4 inhibitor 1) 関連製品
- 2137551-71-2(2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid)
- 1946820-88-7((2R,3S)-ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate)
- 1213535-13-7((3S)-3-amino-3-(2-methoxynaphthalen-1-yl)propan-1-ol)
- 2416234-90-5(Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate)
- 1280786-94-8(2-Bromo-1-chloro-4-(cyclopropylcarbonyl)benzene)
- 2137708-08-6(1-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-amine)
- 1805537-43-2(Methyl 3-(difluoromethyl)-4-fluoro-6-(trifluoromethyl)pyridine-2-acetate)
- 2230802-86-3(rac-ethyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate)
- 1096840-55-9(1-methyl-N-(2-methylbutyl)piperidin-4-amine)
- 2092231-14-4(3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2271081-58-2)MARK4 inhibitor 1

清らかである:99%/99%/99%/99%/99%
はかる:10mg/25mg/50mg/100mg/250mg
価格 ($):217.0/390.0/584.0/876.0/1515.0